

An In-depth Technical Guide to 2-(Benzyloxy)-4-fluorobenzaldehyde

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-fluorobenzaldehyde

Cat. No.: B123165

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of **2-(Benzyloxy)-4-fluorobenzaldehyde**, a key intermediate in organic synthesis and medicinal chemistry. Its unique structure, featuring an aldehyde for diverse chemical transformations, a stable benzyloxy protecting group, and a strategically placed fluorine atom, makes it a valuable building block for novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity in target molecules.

Core Chemical Properties

2-(Benzyloxy)-4-fluorobenzaldehyde is a solid organic compound that serves as a crucial building block in organic synthesis.^[1] Its significance lies in the orthogonal reactivity of its functional groups. The aldehyde group readily participates in a wide array of chemical transformations, while the benzyloxy group acts as a protecting group for the phenolic hydroxyl, which can be removed under specific conditions to reveal a reactive site.^[1]

Physicochemical Data

The key physicochemical properties of **2-(Benzyloxy)-4-fluorobenzaldehyde** are summarized in the table below. This data is compiled from commercial supplier information and chemical databases.

Property	Value	Reference(s)
CAS Number	202857-89-4	[2][3]
Molecular Formula	C ₁₄ H ₁₁ FO ₂	[3]
Molecular Weight	230.24 g/mol	[2]
IUPAC Name	2-(benzyloxy)-4-fluorobenzaldehyde	[2]
Physical Form	Solid; Pale-yellow to Yellow-brown	[2]
Purity	Typically ≥95%	[2]
Storage Temperature	2-8°C under an inert atmosphere	[2]

Spectroscopic Data

While a complete, peer-reviewed spectral analysis for **2-(Benzyloxy)-4-fluorobenzaldehyde** is not readily available, the expected spectroscopic characteristics can be inferred from its structural motifs and data from analogous compounds like 2-fluorobenzaldehyde and 4-fluorobenzaldehyde.

Technique	Expected Observations
^1H NMR	Signals expected for the aldehydic proton (~10 ppm), aromatic protons on both rings (6.5-8.0 ppm), and the benzylic methylene protons (~5.0 ppm).
^{13}C NMR	Resonances anticipated for the carbonyl carbon (~190 ppm), aromatic carbons (100-160 ppm), and the benzylic methylene carbon (~70 ppm). The carbon attached to fluorine will show a characteristic large coupling constant ($^1\text{J}_{\text{C-F}}$).
IR Spectroscopy	Characteristic absorption bands are expected for the C=O stretch of the aldehyde (1680-1700 cm^{-1}), C-O-C ether linkage (~1250 cm^{-1}), and C-F bond (~1100-1200 cm^{-1}).
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ is expected at $m/z = 230.23$.

Synthesis Protocol: Williamson Ether Synthesis

The primary route for synthesizing **2-(Benzyloxy)-4-fluorobenzaldehyde** is the Williamson ether synthesis. This method involves the O-alkylation of the precursor 4-fluoro-2-hydroxybenzaldehyde with benzyl bromide. The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism where the phenoxide ion, generated in situ by a base, acts as a nucleophile to displace the bromide from benzyl bromide.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials and Equipment

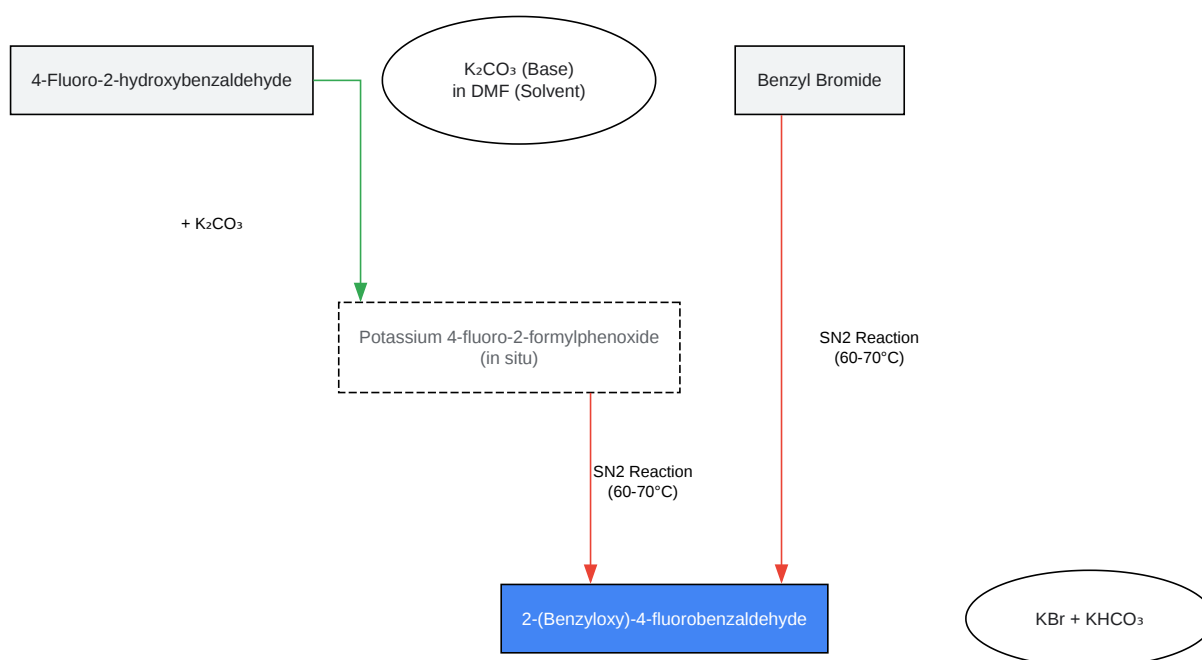
- Reagents: 4-Fluoro-2-hydroxybenzaldehyde, Benzyl bromide, Potassium carbonate (K_2CO_3), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO_4).
- Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, silica gel for column chromatography.

Experimental Procedure

- **Reaction Setup:** To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
- **Initial Stirring:** Stir the resulting suspension at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide salt.
- **Addition of Alkylating Agent:** Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **2-(Benzyloxy)-4-fluorobenzaldehyde** by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Synthetic Workflow Visualization

The following diagram illustrates the Williamson ether synthesis pathway for preparing **2-(Benzyloxy)-4-fluorobenzaldehyde**.



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Williamson Ether Synthesis of **2-(Benzyloxy)-4-fluorobenzaldehyde**.

Safety and Handling

Proper safety precautions must be observed when handling **2-(Benzyloxy)-4-fluorobenzaldehyde** and its precursors. The starting material, 4-fluoro-2-hydroxybenzaldehyde, is classified as a skin and eye irritant and may cause respiratory irritation.[8][9]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

- **Engineering Controls:** Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][8]
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][8]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]
- **Spills:** In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material into a suitable container for disposal.[2][8]

Applications in Research and Drug Development

Fluorinated benzaldehydes are highly valued as intermediates in the synthesis of pharmacologically active compounds.[10] The incorporation of fluorine can significantly alter a molecule's properties, including:

- **Metabolic Stability:** The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
- **Binding Affinity:** Fluorine's high electronegativity can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
- **Lipophilicity:** Strategic placement of fluorine can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

2-(Benzyloxy)-4-fluorobenzaldehyde provides a scaffold that is readily functionalized, making it an attractive starting point for creating libraries of novel compounds for screening in various therapeutic areas.

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